molecular formula C6H7N3O3 B1374743 3-amino-6-methyl-5-nitropyridin-2(1H)-one CAS No. 85216-58-6

3-amino-6-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B1374743
CAS No.: 85216-58-6
M. Wt: 169.14 g/mol
InChI Key: VSMMSWHSMCYZSD-UHFFFAOYSA-N
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Description

3-amino-6-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, methyl, and nitro groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-5-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of the nitro group into a pyridine derivative.

    Amination: Substitution of a leaving group with an amino group.

    Methylation: Introduction of the methyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or methyl groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-amino-6-methyl-5-nitropyridin-2(1H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible pharmaceutical applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-nitropyridin-2(1H)-one: Lacks the methyl group.

    6-methyl-5-nitropyridin-2(1H)-one: Lacks the amino group.

    3-amino-6-methylpyridin-2(1H)-one: Lacks the nitro group.

Uniqueness

The presence of all three functional groups (amino, methyl, and nitro) in 3-amino-6-methyl-5-nitropyridin-2(1H)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMMSWHSMCYZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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